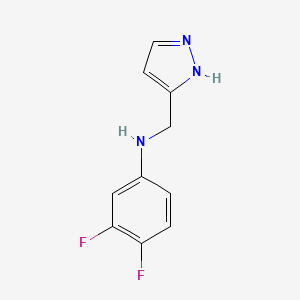
n-((1h-Pyrazol-3-yl)methyl)-3,4-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-Pyrazol-3-yl)methyl)-3,4-difluoroaniline is a chemical compound that features a pyrazole ring attached to a difluoroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-3-yl)methyl)-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with a pyrazole derivative. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with 3,4-difluoroaniline . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1H-Pyrazol-3-yl)methyl)-3,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-((1H-Pyrazol-3-yl)methyl)-3,4-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-3,4-difluoroaniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The pathways involved can include inhibition of signal transduction or disruption of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine: Another pyrazole derivative with potential medicinal applications.
5-(1H-Pyrazol-3-yl)methyl-1H-tetrazoles: Compounds with antihyperglycemic activity.
Uniqueness
N-((1H-Pyrazol-3-yl)methyl)-3,4-difluoroaniline is unique due to the presence of both the pyrazole ring and the difluoroaniline moiety, which can impart distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9F2N3 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
3,4-difluoro-N-(1H-pyrazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H9F2N3/c11-9-2-1-7(5-10(9)12)13-6-8-3-4-14-15-8/h1-5,13H,6H2,(H,14,15) |
Clé InChI |
DYFHXTAWYHLDKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NCC2=CC=NN2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
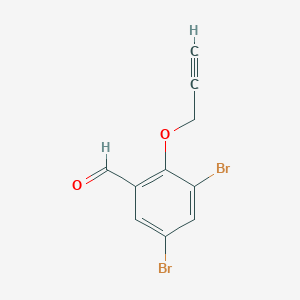

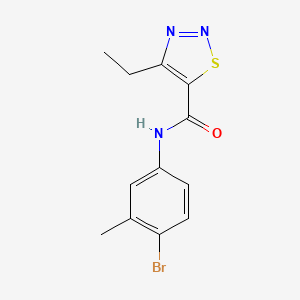
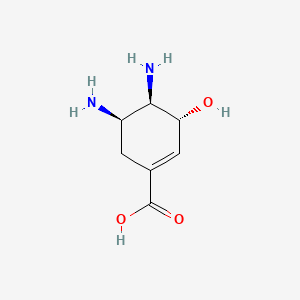
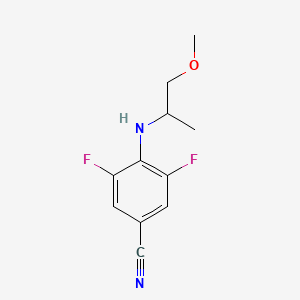
![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)
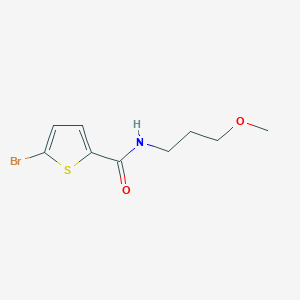
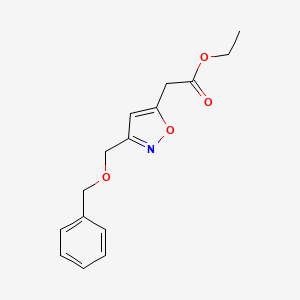
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)

![(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester](/img/structure/B14907949.png)
![rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)

